A Technical Guide to 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine (CAS 1249412-47-2): A Novel Scaffold for Drug Discovery
A Technical Guide to 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine (CAS 1249412-47-2): A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with the CAS number 1249412-47-2. While specific research on this particular molecule is not extensively published, this document extrapolates from the vast body of knowledge surrounding the pyrazole scaffold to present its potential in drug discovery. The guide covers the significance of the pyrazole core in medicinal chemistry, a proposed synthetic route for the title compound, its potential therapeutic applications, and a detailed roadmap for its preclinical characterization and development. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel pyrazole compounds.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. The pyrazole nucleus is found in numerous FDA-approved drugs, demonstrating its clinical significance across various therapeutic areas.[2][4] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant.[1]
The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][3] This remarkable versatility stems from the pyrazole ring's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to achieve desired potency and selectivity. The continued exploration of novel pyrazole derivatives remains a highly active area of research in the quest for new and improved therapeutics.[5]
Physicochemical Properties and Structure
| Property | Predicted Value |
| Molecular Formula | C12H23N3 |
| Molecular Weight | 209.34 g/mol |
| IUPAC Name | 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine |
| SMILES | CC(C)CC1=C(C(C)C)C(=N)N(C)N=1 |
| LogP (Predicted) | ~3.5 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
The structure features a pyrazole core substituted with two isobutyl groups at the 3 and 4 positions, a methyl group at the N1 position, and an amine group at the 5-position. The isobutyl groups are expected to increase the lipophilicity of the molecule, potentially influencing its membrane permeability and metabolic stability. The amine group at the 5-position provides a key site for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.
Caption: 2D Structure of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine.
Proposed Synthesis
A plausible and efficient synthetic route for 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine can be envisioned based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis or multicomponent reactions.[6][7] A potential retrosynthetic analysis suggests a convergent approach starting from readily available precursors.
Caption: Retrosynthetic analysis of the target molecule.
A potential forward synthesis could involve the condensation of a β-keto nitrile with methylhydrazine.
Step-by-step Protocol:
-
Synthesis of the β-keto nitrile precursor: The synthesis would begin with the appropriate starting materials to construct the 2,3-diisobutyl-3-oxopropanenitrile. This can be achieved through various established organic chemistry methods.
-
Cyclization Reaction: The synthesized β-keto nitrile is then reacted with methylhydrazine in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the cyclization and dehydration steps to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine.
Potential Therapeutic Applications and Biological Activity
Given the broad range of biological activities exhibited by pyrazole derivatives, 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine holds promise for various therapeutic applications. The specific substitution pattern of this molecule may confer unique pharmacological properties.
-
Anti-inflammatory and Analgesic: The pyrazole core is a well-established scaffold for anti-inflammatory and analgesic agents, with celecoxib being a prime example.[1] The diisobutyl and methyl substitutions may modulate the activity and selectivity towards targets such as cyclooxygenase (COX) enzymes.
-
Anticancer: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.[5]
-
Antimicrobial and Antifungal: The pyrazole nucleus is also present in compounds with significant antimicrobial and antifungal properties.[1]
-
Neurological Disorders: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.
A Roadmap for Preclinical Characterization and Development
The successful translation of a novel chemical entity from a promising lead to a clinical candidate requires a rigorous and systematic preclinical development process.[8] The following workflow outlines the key stages for the characterization of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine.
Caption: Preclinical development workflow for a novel small molecule.
5.1. In Vitro Assays for Potency and Selectivity
The initial step involves screening the compound against a panel of relevant biological targets to determine its potency and selectivity.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
5.2. ADME (Absorption, Distribution, Metabolism, and Excretion) Studies
Understanding the ADME properties of a compound is crucial for predicting its in vivo behavior.[9]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.
-
Materials: Liver microsomes (human, rat, or mouse), NADPH, test compound, and a positive control (a compound with known metabolic instability).
-
Procedure: a. Incubate the test compound with liver microsomes in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding NADPH. c. At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile). d. Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
5.3. In Vivo Efficacy Models
Once a compound demonstrates promising in vitro activity and ADME properties, its efficacy is evaluated in relevant animal models of disease. The choice of model will depend on the therapeutic area of interest.
5.4. Hypothetical Signaling Pathway Modulation
Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine could involve the modulation of a key signaling pathway implicated in disease, such as the MAPK/ERK pathway in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine is a novel and largely uncharacterized molecule, its pyrazole core suggests significant potential for drug discovery. This technical guide has provided a comprehensive framework for its synthesis, potential applications, and a detailed roadmap for its preclinical evaluation. The information presented herein, extrapolated from the extensive literature on pyrazole derivatives, is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to unlock the therapeutic potential of this and other novel pyrazole-based compounds. The systematic approach outlined in this guide will be instrumental in advancing our understanding of this promising chemical scaffold and its potential to address unmet medical needs.
References
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Future Science. Retrieved February 17, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme. Retrieved February 17, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (2017). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 17, 2026, from [Link]
-
Characterization of Small-Molecule Compounds. (2026, January 3). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Special Issue : Discovery, Characterisation, and Development of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]
-
FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. (2024, April 30). Drug Development & Delivery. Retrieved February 17, 2026, from [Link]
-
Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved February 17, 2026, from [Link]
-
Pharmacological evaluation of C-3 modified Betulinic acid derivatives with potent anticancer activity. (2008, February 15). National Institutes of Health. Retrieved February 17, 2026, from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 9. Pharmacological evaluation of C-3 modified Betulinic acid derivatives with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
